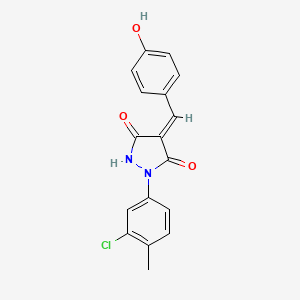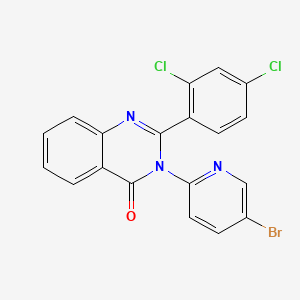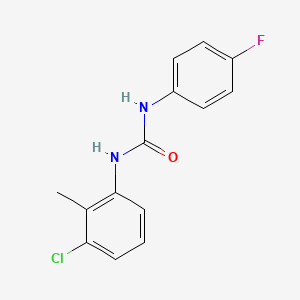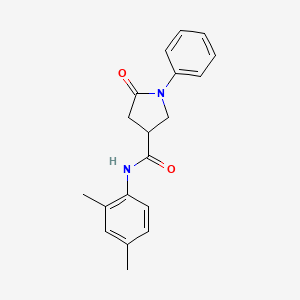
1-(3-chloro-4-methylphenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as chalcone-pyrazoline or CP and belongs to the class of pyrazolines. CP has been found to possess various biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of CP is not fully understood. However, it has been suggested that CP exerts its biological activities by modulating various signaling pathways. CP has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. CP has also been found to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
CP has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). CP has also been found to decrease the levels of lipid peroxidation products, which are markers of oxidative stress. CP has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. CP has been found to possess antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. CP has been extensively studied for its biological activities, and its mechanism of action has been partially elucidated. However, there are also limitations associated with the use of CP in lab experiments. CP has poor solubility in water, which can limit its use in certain assays. CP has also been found to possess cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the study of CP. One area of research is the development of novel analogs of CP with improved biological activities and reduced cytotoxicity. Another area of research is the investigation of the mechanism of action of CP and its signaling pathways. The potential use of CP as a therapeutic agent for various diseases, including cancer and inflammation, is also an area of future research. Finally, the development of new methods for the synthesis of CP and its analogs is an area of ongoing research.
Métodos De Síntesis
The synthesis of CP can be achieved by the condensation reaction between 3-chloro-4-methylbenzaldehyde and 4-hydroxybenzohydrazide in the presence of acetic acid and ethanol. The resulting compound is then cyclized with hydrazine hydrate to form CP. The synthesis of CP has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
CP has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. CP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. CP has been found to possess antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
(4E)-1-(3-chloro-4-methylphenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-2-5-12(9-15(10)18)20-17(23)14(16(22)19-20)8-11-3-6-13(21)7-4-11/h2-9,21H,1H3,(H,19,22)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGIHCCVYCFTJS-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5066166.png)
![N-allyl-N'-[2-(2-chlorophenoxy)ethyl]ethanediamide](/img/structure/B5066167.png)
![1-(2,3-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5066171.png)

amine oxalate](/img/structure/B5066186.png)
![1-methyl-4-{[4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5066194.png)
![(3aS*,5S*,9aS*)-5-[5-(hydroxymethyl)-2-furyl]-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5066198.png)
![5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5066202.png)
![N,N-diallyl-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5066205.png)
![methyl 4-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}benzoate](/img/structure/B5066212.png)


![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5066246.png)